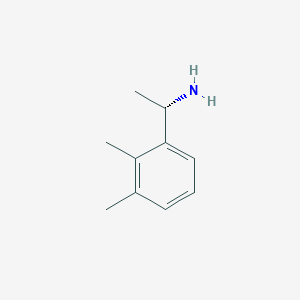(S)-1-(2,3-dimethylphenyl)ethan-1-amine
CAS No.:
Cat. No.: VC16179203
Molecular Formula: C10H15N
Molecular Weight: 149.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H15N |
|---|---|
| Molecular Weight | 149.23 g/mol |
| IUPAC Name | (1S)-1-(2,3-dimethylphenyl)ethanamine |
| Standard InChI | InChI=1S/C10H15N/c1-7-5-4-6-10(8(7)2)9(3)11/h4-6,9H,11H2,1-3H3/t9-/m0/s1 |
| Standard InChI Key | BCMVLFXVTXOVBQ-VIFPVBQESA-N |
| Isomeric SMILES | CC1=C(C(=CC=C1)[C@H](C)N)C |
| Canonical SMILES | CC1=C(C(=CC=C1)C(C)N)C |
Introduction
Structural Characterization
The molecular formula of (S)-1-(2,3-dimethylphenyl)ethan-1-amine is C₁₀H₁₅N, with a molar mass of 149.23 g/mol. Its stereochemistry is defined by the (S)-configuration at the chiral center of the ethylamine moiety. The SMILES notation (CC1=C(C(=CC=C1)C(C)N)C) and InChIKey (BCMVLFXVTXOVBQ-UHFFFAOYSA-N) provide unambiguous representations of its structure .
Predicted Collision Cross Section (CCS)
The compound’s CCS values, determined via ion mobility spectrometry, vary depending on the adduct formed:
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 150.12773 | 132.7 |
| [M+Na]+ | 172.10967 | 145.4 |
| [M+NH4]+ | 167.15427 | 142.1 |
| [M-H]- | 148.11317 | 136.2 |
These values are critical for mass spectrometry-based identification and quantification .
Synthetic Approaches
Reductive Amination
A common route to arylalkylamines involves reductive amination of substituted acetophenones. For example, 1-(2,3-dimethylphenyl)ethan-1-one can be reacted with ammonium acetate in the presence of sodium borohydride (NaBH₄) or cyanoborohydride to yield the amine . This method is noted for its scalability and moderate yields (60–80%).
Mizoroki-Heck Arylation
Recent advances in amine-directed coupling reactions offer alternative pathways. Vinod Landge and Michael C. Young demonstrated that allylamines undergo γ-arylation via palladium-catalyzed Mizoroki-Heck reactions with iodoarenes . While this method was applied to allylamines, analogous strategies could be adapted for synthesizing (S)-1-(2,3-dimethylphenyl)ethan-1-amine by selecting appropriate directing groups and aryl halides.
Enantioselective Synthesis
The (S)-enantiomer can be obtained via asymmetric hydrogenation of imine precursors using chiral catalysts (e.g., BINAP-Ru complexes) or kinetic resolution with enzymatic methods. A related compound, (S)-1-(2,4-dimethylphenyl)ethanamine hydrochloride, was synthesized with high enantiomeric excess (ee > 98%) using similar techniques .
Physicochemical Properties
Solubility and Stability
(S)-1-(2,3-dimethylphenyl)ethan-1-amine is sparingly soluble in water but miscible with polar organic solvents (e.g., methanol, dichloromethane). It forms stable hydrochloride salts, which enhance solubility for pharmaceutical formulations .
Spectroscopic Data
-
¹H NMR: Expected signals include a triplet for the NH₂ group (δ 1.2–1.5 ppm), a multiplet for aromatic protons (δ 6.8–7.2 ppm), and singlets for methyl groups (δ 2.2–2.4 ppm) .
-
FTIR: Characteristic peaks include N-H stretches (3300–3500 cm⁻¹), C-H aromatic stretches (3000–3100 cm⁻¹), and C-N vibrations (1250–1350 cm⁻¹) .
Future Directions
Further research should focus on:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume